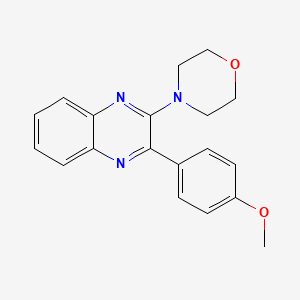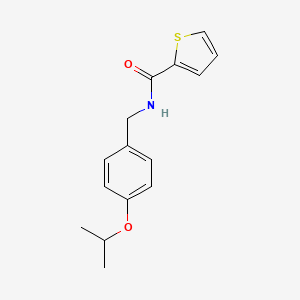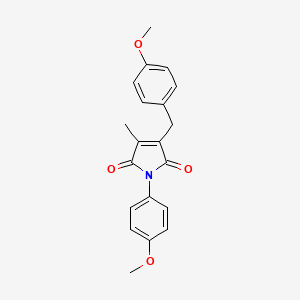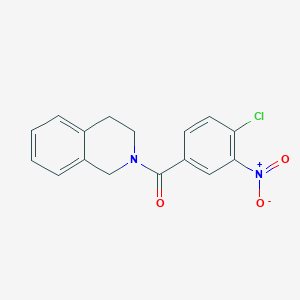
2-(4-methoxyphenyl)-3-(4-morpholinyl)quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-methoxyphenyl)-3-(4-morpholinyl)quinoxaline, also known as 4-MeO-PQ, is a quinoxaline derivative that has been extensively studied for its potential therapeutic applications. This compound has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.
作用機序
The exact mechanism of action of 2-(4-methoxyphenyl)-3-(4-morpholinyl)quinoxaline is not fully understood, but it is believed to work through a number of different pathways. One of the main pathways is through the activation of the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation. This compound has also been shown to modulate the activity of certain neurotransmitters, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
In addition to its neuroprotective effects, this compound has been found to have a number of other biochemical and physiological effects. These include anti-inflammatory, antioxidant, and anti-cancer properties. Studies have also shown that this compound can improve cognitive function and memory, making it a promising candidate for the treatment of cognitive disorders.
実験室実験の利点と制限
One of the main advantages of 2-(4-methoxyphenyl)-3-(4-morpholinyl)quinoxaline for lab experiments is its high purity and stability, which makes it suitable for a wide range of applications. However, one of the main limitations is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are a number of potential future directions for research on 2-(4-methoxyphenyl)-3-(4-morpholinyl)quinoxaline. One promising area is in the development of new therapies for neurodegenerative diseases, particularly Alzheimer's and Parkinson's. Other potential areas of research include the development of new anti-inflammatory and anti-cancer therapies, as well as the study of the compound's effects on cognitive function and memory.
Conclusion:
In conclusion, this compound is a promising compound with a wide range of potential therapeutic applications. Its neuroprotective, anti-inflammatory, and anti-cancer properties make it a promising candidate for further research, particularly in the development of new therapies for neurodegenerative diseases. While there are some limitations to its use in lab experiments, its high purity and stability make it a valuable tool for scientific research.
合成法
The synthesis of 2-(4-methoxyphenyl)-3-(4-morpholinyl)quinoxaline involves the reaction of 4-morpholinyl-aniline with 4-methoxyphenylboronic acid in the presence of a palladium catalyst. This method has been optimized to produce high yields of pure this compound, making it suitable for large-scale synthesis.
科学的研究の応用
2-(4-methoxyphenyl)-3-(4-morpholinyl)quinoxaline has been extensively studied for its potential therapeutic applications. One of the most promising applications is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies have shown that this compound can protect neurons from oxidative stress and reduce inflammation, which are key factors in the development of these diseases.
特性
IUPAC Name |
4-[3-(4-methoxyphenyl)quinoxalin-2-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-23-15-8-6-14(7-9-15)18-19(22-10-12-24-13-11-22)21-17-5-3-2-4-16(17)20-18/h2-9H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQDVPNWFPYEYTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-methylphenyl)-N-{2-oxo-2-[2-(1-phenylethylidene)hydrazino]ethyl}benzenesulfonamide](/img/structure/B5885758.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-cyclohexylphenyl)acetamide](/img/structure/B5885760.png)
![6-chloro-7-[(2,5-dimethylbenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5885767.png)

![6-chloro-2-(3-pyridinyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B5885788.png)
![2-(4-chlorophenoxy)-N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5885796.png)

![N-[2-(1-azepanyl)-2-oxoethyl]-N-(2,4-dichlorobenzyl)-4-methylbenzenesulfonamide](/img/structure/B5885803.png)
![ethyl 4-{[(3-chlorophenyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B5885810.png)
![2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-N-(4-methylphenyl)acetamide](/img/structure/B5885815.png)

![N-{[(2-bromo-4,5-dimethylphenyl)amino]carbonothioyl}propanamide](/img/structure/B5885851.png)
![7-[(2-methoxybenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5885853.png)